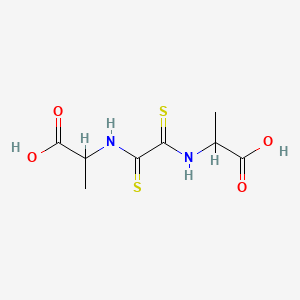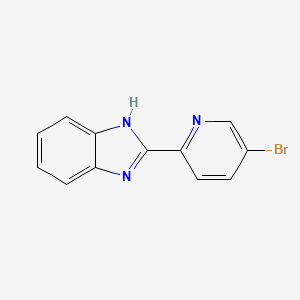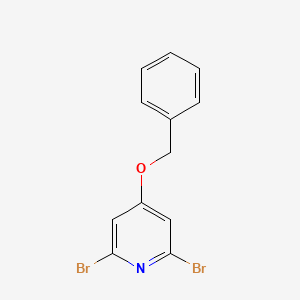
5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a bromine atom, a hydroxyl group, a methoxymethyl group, and a methyl group attached to the nicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable nicotinic acid derivative, followed by the introduction of the hydroxyl and methoxymethyl groups through specific reaction conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group modifications. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of 5-Bromo-4-oxo-2-(methoxymethyl)-6-methylnicotinic acid.
Reduction: Formation of 4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid.
Substitution: Formation of 5-amino-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid or 5-alkyl-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid.
Aplicaciones Científicas De Investigación
5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The methoxymethyl and methyl groups contribute to the compound’s overall stability and solubility, enhancing its efficacy in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-4-hydroxy-2-methoxymethylbenzoic acid
- 5-Bromo-2-hydroxy-4-methoxybenzoic acid
- Methyl 5-bromo-4-hydroxy-2-methoxybenzoate
Uniqueness
Compared to similar compounds, 5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nicotinic acid core further differentiates it from other benzoic acid derivatives, providing additional versatility in its applications.
Propiedades
Fórmula molecular |
C9H10BrNO4 |
|---|---|
Peso molecular |
276.08 g/mol |
Nombre IUPAC |
5-bromo-2-(methoxymethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO4/c1-4-7(10)8(12)6(9(13)14)5(11-4)3-15-2/h3H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
REASLNHNUMYACP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(N1)COC)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13929843.png)


![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol](/img/structure/B13929864.png)







